molecular formula C13H13NO B1590630 4-(2-Methylanilino)phenol CAS No. 23197-53-7

4-(2-Methylanilino)phenol

Cat. No.: B1590630
CAS No.: 23197-53-7
M. Wt: 199.25 g/mol
InChI Key: YFEJFIBZPXJRSI-UHFFFAOYSA-N
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Description

Contextualization within N-Arylaminophenol Chemistry

N-arylaminophenols are a class of organic compounds characterized by an amino group and a hydroxyl group attached to a phenyl ring, with an aryl substituent on the nitrogen atom. nih.gov These compounds are recognized for their utility as intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. nih.gov The specific positioning of the methyl group in 4-(2-Methylanilino)phenol influences its electronic and steric properties, distinguishing it from other isomers and parent compounds like 4-aminophenol. chemicalbook.com The presence of both a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting amino group allows for the formation of intermolecular and intramolecular hydrogen bonds, which can significantly impact its physical and chemical behavior. ontosight.ai

The synthesis of N-arylaminophenols can be approached through various methods, including the Buchwald-Hartwig amination, which is a classic method for forming carbon-nitrogen bonds. nih.gov More recent developments have explored dehydrogenative coupling reactions as a means to construct these molecules from readily available starting materials like cyclohexanones and anilines. nih.govresearchgate.net These advancements offer alternative and potentially more efficient pathways to access a diverse range of N-arylaminophenols.

Overview of Scholarly Research Trajectories

Scholarly interest in this compound and its derivatives spans several areas of investigation. A significant portion of research focuses on its synthesis and the development of novel synthetic methodologies. For instance, studies have detailed the synthesis of related compounds through the condensation of aminophenols with other reagents, highlighting the versatility of the N-arylaminophenol scaffold. cdri.res.in

Furthermore, the potential for these compounds to act as ligands for transition metal complexes has been explored. The resulting metal complexes often exhibit interesting catalytic and material properties. rasayanjournal.co.in Research has also delved into the biological activities of N-arylaminophenol derivatives, with some studies investigating their potential as anticancer agents. chemicalbook.com The structural similarity of this compound to other biologically active phenols and anilines provides a rationale for such investigations. rsc.org The compound also serves as a precursor for the synthesis of more complex heterocyclic structures, which are of interest in medicinal chemistry.

Chemical Properties and Research Data

The fundamental chemical properties of this compound are crucial for its application in research and synthesis.

PropertyValue
CAS Number 23197-53-7
Molecular Formula C13H13NO
Synonyms Phenol (B47542), 4-(2-methylanilino)-

Table 1: Basic Chemical Identifiers for this compound. epa.govepa.gov

Detailed research has been conducted on the synthesis and characterization of various N-arylaminophenols. For example, the synthesis of 2-{[(4-methylphenyl)amino]methyl}phenol, a structural isomer, is achieved through the condensation of 2-hydroxybenzaldehyde with 4-methylaniline. ontosight.ai This highlights a common synthetic strategy for this class of compounds.

Research into the applications of related compounds provides insights into the potential uses of this compound. For instance, hindered phenol antioxidants, which share structural motifs with this compound, are widely used to prevent oxidative degradation in polymers. iucr.org Additionally, Schiff bases derived from aminophenols have been investigated for their corrosion inhibition properties. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylanilino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-4-2-3-5-13(10)14-11-6-8-12(15)9-7-11/h2-9,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEJFIBZPXJRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10538561
Record name 4-(2-Methylanilino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10538561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23197-53-7
Record name 4-(2-Methylanilino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10538561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Chemistry of 4 2 Methylanilino Phenol

Established Synthetic Pathways for N-Arylaminophenols

The synthesis of N-arylaminophenols, including 4-(2-Methylanilino)phenol, is accomplished through several key methodologies. These range from classical condensation reactions to modern catalyzed cascade processes, each offering distinct advantages in terms of efficiency, selectivity, and environmental impact.

Condensation Reactions in Schiff Base Analogues

A prevalent and well-established method for synthesizing N-arylaminophenols is a two-step process involving the formation and subsequent reduction of a Schiff base (imine). This pathway is valued for its versatility and the general availability of starting materials.

The initial step involves the condensation reaction between a primary amine (like p-toluidine) and a carbonyl compound, typically an aldehyde or ketone (such as salicylaldehyde). researchgate.net This reaction, often catalyzed by acid or base, proceeds through a carbinolamine intermediate which then dehydrates to form the C=N double bond characteristic of an imine. nih.govresearchgate.net The process is reversible and thermodynamically controlled. nih.gov

In the second step, the resulting Schiff base is reduced to the corresponding secondary amine. A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄) in a solvent like methanol. mdpi.comnih.gov This reduction selectively targets the imine bond, yielding the stable N-arylaminophenol product. This synthetic route has been successfully employed for a variety of related compounds, such as 2-methoxy-5-((phenylamino)methyl)phenol and 2-[(4-methoxyanilino)methyl]phenol. mdpi.comnih.gov

Table 1: Synthesis of N-Arylaminophenols via Schiff Base Reduction
Starting AmineStarting AldehydeReducing AgentSolventProductReference
Aniline (B41778)3-hydroxy-4-methoxybenzaldehydeSodium BorohydrideMethanol/Dichloromethane2-Methoxy-5-((phenylamino)methyl)phenol mdpi.com
p-AnisidineSalicylaldehyde (B1680747) (to form the Schiff base)Sodium BorohydrideMethanol2-[(4-Methoxyanilino)methyl]phenol nih.gov
3-AminobenzanthroneVarious heterocyclic aldehydesSodium BorohydrideNot specifiedReduced N-heterocyclic benzanthrone (B145504) amines mdpi.com

Copper-Catalyzed Rearrangement Cascade Reactions for Meta-Aminophenol Derivatives

Recent advances in organometallic chemistry have introduced sophisticated methods for the synthesis of specific isomers of aminophenol derivatives. A notable example is the copper-catalyzed cascade reaction for preparing meta-aminophenol derivatives. mdpi.comnih.gov This approach, while yielding a different regioisomer than the para-substituted this compound, is a significant synthetic development for the broader class of N-arylaminophenols.

The reaction involves the treatment of N-alkoxy-2-methylanilines with alcohols in the presence of a copper catalyst system, such as IPrCuBr and AgSbF₆. mdpi.comnih.govusc.edu The transformation proceeds through a complex cascade involving a mdpi.comnih.gov-rearrangement, where an alkoxy group migrates from the nitrogen atom to the ortho position of the aniline ring. mdpi.comresearchgate.net This is followed by an oxa-Michael addition of the alcohol to the resulting ortho-quinol imine intermediate, which then aromatizes to afford the final meta-aminophenol derivative in good to high yields. mdpi.comnih.govelsevierpure.com This methodology demonstrates high functional group tolerance, making it a potentially valuable tool for creating diverse libraries of aminophenol compounds. mdpi.com

Solvent-Free and Brönsted Acidic Ionic Liquid Catalyzed Approaches

In line with the principles of green chemistry, synthetic approaches that minimize or eliminate the use of volatile organic solvents have gained prominence. Solvent-free techniques, such as mechanochemical grinding or microwave-assisted reactions, offer advantages like reduced reaction times, cleaner reaction profiles, and simplified product isolation. rsc.orgresearchgate.netresearchgate.net These methods can be applied to the synthesis of N-substituted amines and the formation of Schiff base precursors, often with excellent yields. rsc.orgresearchgate.net

Another green innovation is the use of Brönsted acidic ionic liquids (BAILs) as dual catalysts and solvents. nih.govmdpi.com Ionic liquids like triethylammonium (B8662869) hydrogen sulfate (B86663) ([Et₃NH]HSO₄) and 1-methylimidazolium (B8483265) hydrogen sulfate ([Hmim]HSO₄) are non-volatile, thermally stable, and can be recycled and reused multiple times without significant loss of activity. scielo.org.zascielo.org.zaresearchgate.net They have proven to be highly efficient catalysts for condensation reactions, including the three-component synthesis of complex amine derivatives. scielo.org.zaresearchgate.net The acidic nature of these ionic liquids facilitates the reaction, while their liquid state provides the reaction medium, thereby avoiding the need for conventional organic solvents. nih.govscielo.org.za

Mechanistic Investigations of Synthetic Transformations

Understanding the underlying mechanisms of these synthetic pathways is crucial for optimizing reaction conditions and extending their applicability.

Schiff Base Formation and Reduction: The mechanism for Schiff base formation is a well-documented, three-step reversible process. nih.gov It begins with the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by an intramolecular proton transfer to form a neutral carbinolamine intermediate. Finally, the hydroxyl group is protonated (often acid-catalyzed) and eliminated as water, forming the stable imine (C=N) double bond. nih.gov The subsequent reduction step involves the hydride transfer from a reducing agent like NaBH₄ to the imine carbon, followed by protonation to yield the secondary amine.

Copper-Catalyzed Cascade: The proposed mechanism for the copper-catalyzed synthesis of meta-aminophenols is more intricate. It is believed to start with the coordination of the copper catalyst to the N-alkoxyaniline substrate. This facilitates a mdpi.comnih.gov-rearrangement of the alkoxy group from the nitrogen to the methyl-substituted ortho-carbon. mdpi.comnih.gov This rearrangement generates a highly reactive ortho-quinol imine intermediate. An alcohol molecule then acts as a nucleophile in an oxa-Michael addition to this intermediate. The final step is an aromatization process that leads to the stable meta-aminophenol derivative. mdpi.com

Brönsted Acidic Ionic Liquid Catalysis: In reactions catalyzed by BAILs, the ionic liquid plays a direct role in activating the substrates. In a condensation reaction, the acidic proton from the cation of the ionic liquid (e.g., [Et₃NH]⁺) protonates the carbonyl oxygen of the aldehyde. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. The ionic liquid thus acts as a Lewis acid catalyst, promoting the reaction under mild conditions. scielo.org.zaresearchgate.net

Derivatization Strategies and Analogues of N-Arylaminophenols

The core N-arylaminophenol scaffold can be readily modified to produce a wide array of derivatives and analogues with tailored properties. This is typically achieved by employing substituted starting materials in the established synthetic pathways.

Synthesis of Substituted N-Arylaminophenol Derivatives

The synthesis of substituted N-arylaminophenol derivatives is highly flexible, primarily relying on the diversity of commercially available anilines, phenols, and carbonyl compounds. By choosing appropriately substituted precursors, a wide range of functionalities can be incorporated into the final molecule.

For instance, using the Schiff base condensation-reduction pathway, various substituted anilines and substituted salicylaldehydes can be reacted to generate a library of derivatives with different substitution patterns on either or both aromatic rings. mdpi.commdpi.com Similarly, the copper-catalyzed cascade reaction for meta-aminophenols has been shown to tolerate a variety of functional groups on the aniline ring, enabling the synthesis of a new class of substituted derivatives. mdpi.comnih.gov

Alternative strategies involve the reductive cross-coupling of nitroarenes with various partners, which serves as an efficient method for constructing N-substituted arylamine derivatives, avoiding the need for pre-formed anilines. rsc.org This approach offers high step economy and allows for precise control over reactivity and selectivity. rsc.orgresearchgate.net

Table 2: Examples of Synthesized N-Arylaminophenol Derivatives and Analogues
Derivative ClassSynthetic MethodKey FeaturesReference
meta-Aminophenol DerivativesCu-Catalyzed mdpi.comnih.gov-Rearrangement CascadeSynthesizes meta-isomers with various substituents tolerated. mdpi.comnih.gov
N-Substituted 4-AminophenolsMulti-step synthesisDerivatives with morpholine (B109124) and other groups on the nitrogen atom. nih.gov
2-Methoxy-5-((phenylamino)methyl)phenolSchiff Base Condensation/ReductionAn analogue with methoxy (B1213986) and hydroxyl groups on the phenol (B47542) ring. mdpi.com
3-Arylamino-2-polyhydroxyalkyl-substituted indolesOne-pot reaction from sugars and anilinesComplex N-aryl derivatives with fused ring systems. rsc.org

Exploration of Imine (Schiff Base) Analogues and Related Compounds

The exploration of analogues of this compound extends to the synthesis and characterization of imines, commonly known as Schiff bases. These compounds are defined by the presence of a carbon-nitrogen double bond (azomethine group) and are typically formed through the condensation of a primary amine with an aldehyde or a ketone. nih.govpressbooks.pub While this compound is a secondary amine, its structural components—a substituted aniline and a phenol ring—are common precursors in the synthesis of a wide range of Schiff base derivatives. Research in this area focuses on reacting various substituted aminophenols with carbonyl compounds or, conversely, substituted anilines with hydroxy-substituted aldehydes and ketones.

The general synthesis of Schiff bases is a reversible, often acid-catalyzed reaction. pressbooks.pubmasterorganicchemistry.com It involves the nucleophilic addition of a primary amine to the carbonyl carbon of an aldehyde or ketone, forming an unstable carbinolamine intermediate. pressbooks.pub This intermediate then undergoes dehydration to yield the stable imine. pressbooks.pubmasterorganicchemistry.com The reactions are typically carried out by refluxing equimolar amounts of the amine and carbonyl reactants in a suitable solvent, such as ethanol. mdpi.commdpi.com The removal of water as it is formed helps to drive the reaction equilibrium toward the product side. masterorganicchemistry.com

Research has yielded a variety of Schiff bases that are structurally analogous to this compound. For example, the condensation of salicylaldehyde with p-toluidine (B81030) produces 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol, a compound that incorporates the key methylanilino and phenol moieties. researchgate.netresearchgate.net This reaction can be performed under reflux in a solvent like DMF or, in an application of green chemistry, by simply mixing the neat reactants and allowing them to stand for a week to form the crystalline product. researchgate.net

Similarly, various aromatic aldehydes can be condensed with different primary amines to yield a library of related Schiff base compounds. The reaction conditions are often mild and can be adapted, with some syntheses occurring efficiently under microwave irradiation without a solvent or catalyst. organic-chemistry.org The resulting imine products are often crystalline solids, which facilitates their purification and characterization. pressbooks.pub

Detailed research findings on the synthesis of several Schiff base analogues are presented in the table below, showcasing the diversity of reactants and conditions employed.

Table 1: Synthesis of Selected Schiff Base Analogues

Amine Reactant Carbonyl Reactant Resulting Schiff Base Solvent Conditions Yield (%)
p-Toluidine Salicylaldehyde 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol DMF Reflux, 3 hours 80
4-Aminophenyl)methanol Salicylaldehyde 2-((E)-{[4-(Hydroxymethyl)phenyl]imino}methyl)phenol Ethanol Reflux, 4 hours 43
2,4,6-Trimethylphenylamine Vanillin 4-Hydroxy-3-methoxy-N-(2,4,6-trimethylphenyl)benzaldimine Ethanol Reflux & Stir, 24 hours -
4-Bromoaniline 5-Formyl-2-methoxyphenol (E)-5-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol - Microwave 97

The characterization of these compounds confirms the formation of the imine linkage. Spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR are routinely used. In FT-IR spectra, the appearance of a characteristic band in the region of 1611-1643 cm⁻¹ is indicative of the C=N stretching vibration. nih.govresearchgate.net X-ray crystallography has also been employed to determine the precise molecular structure and conformation of these analogues, confirming, for instance, the enol-imine tautomeric form and the presence of intramolecular hydrogen bonds between the phenolic hydroxyl group and the imine nitrogen atom. researchgate.netnih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Single Crystal X-ray Diffraction Studies

Following an extensive review of publicly accessible crystallographic databases and the scientific literature, it has been determined that a single-crystal X-ray diffraction study for 4-(2-Methylanilino)phenol has not been reported. The successful growth of a single crystal of sufficient quality is a prerequisite for such an analysis. Without experimental crystallographic data, a definitive determination of the compound's molecular geometry, crystal packing, and potential tautomeric forms in the solid state is not possible.

Determination of Molecular Geometry and Conformation

Detailed information regarding bond lengths, bond angles, and dihedral angles, which together define the precise molecular geometry and conformational preferences of this compound, is contingent upon single-crystal X-ray diffraction analysis. In the absence of such data, these structural parameters remain undetermined.

Analysis of Crystal Packing and Supramolecular Assemblies

The arrangement of molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonding and van der Waals interactions, dictates the supramolecular assembly. An analysis of these interactions, crucial for understanding the physical properties of the solid material, is not feasible without the crystal structure data.

Tautomeric Form Analysis (e.g., Enol-Imine vs. Keto-Amine)

The potential for tautomerism, such as the equilibrium between enol-imine and keto-amine forms, is an important structural aspect of aminophenols. Single-crystal X-ray diffraction is a powerful tool for identifying the predominant tautomeric form in the solid state. However, without experimental data for this compound, this analysis cannot be performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A thorough search of the scientific literature and spectral databases indicates that detailed, peer-reviewed ¹H and ¹³C NMR spectroscopic data for this compound have not been published. While NMR spectroscopy is a routine technique for the characterization of organic compounds, the specific chemical shifts, coupling constants, and signal assignments for this particular molecule are not available in the public domain.

Proton (¹H) NMR Spectroscopic Analysis

A complete ¹H NMR analysis would provide information on the number of distinct proton environments, their chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J), which would allow for the complete assignment of all protons in the this compound molecule. The absence of this experimental data precludes a detailed discussion and the creation of a corresponding data table.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Similarly, a ¹³C NMR spectrum would reveal the chemical shifts of each unique carbon atom in the molecule, providing valuable information about its electronic environment. Without access to an experimental spectrum and its interpretation, a detailed analysis and data table for the ¹³C NMR of this compound cannot be presented.

While the chemical structure of this compound is known, a detailed and experimentally verified understanding of its three-dimensional structure and comprehensive spectroscopic properties, as outlined in the requested sections, is currently unavailable in the public scientific domain. The generation of single-crystal X-ray diffraction data and the acquisition and interpretation of detailed NMR spectra are necessary to provide the in-depth analysis sought.

Vibrational Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. The FTIR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups: the hydroxyl (-OH) group, the secondary amine (N-H) group, the aromatic rings, and the methyl (-CH3) group.

The O-H stretching vibration of the phenolic group typically appears as a broad band in the region of 3400-3200 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. The N-H stretching vibration of the secondary amine is expected to be observed as a sharp to medium band around 3400-3300 cm⁻¹. Aromatic C-H stretching vibrations give rise to multiple sharp bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Conversely, the aliphatic C-H stretching vibrations of the methyl group are found just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹).

The region between 1650 cm⁻¹ and 1400 cm⁻¹ is characteristic of aromatic C=C stretching vibrations, which typically appear as a series of sharp bands. The C-N stretching vibration of the aromatic amine is expected in the 1335-1250 cm⁻¹ region. The C-O stretching of the phenol (B47542) group gives a strong band in the range of 1260-1180 cm⁻¹. Bending vibrations, such as O-H bending and C-H bending, appear at lower wavenumbers and contribute to the fingerprint region of the spectrum, which is unique for each molecule.

Table 1: Characteristic FTIR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3400-3200 (broad)O-H StretchPhenol
3400-3300 (sharp)N-H StretchSecondary Amine
3100-3000Aromatic C-H StretchPhenyl Rings
2975-2850Aliphatic C-H StretchMethyl Group
1620-1450C=C StretchAromatic Ring
1335-1250C-N StretchAromatic Amine
1260-1180C-O StretchPhenol
Below 1400O-H, N-H, C-H BendingVarious

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FTIR. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations.

The symmetric C=C stretching vibrations of the phenyl rings are typically observed as strong bands in the 1600-1580 cm⁻¹ region. The "ring breathing" mode, a symmetric expansion and contraction of the aromatic ring, gives a characteristic sharp and intense peak around 1000 cm⁻¹. The C-H stretching vibrations of both the aromatic rings and the methyl group will also be present, though often weaker than in the FTIR spectrum. The N-H and O-H stretching vibrations are generally weak in Raman spectra.

Table 2: Expected Raman Shifts for this compound

Raman Shift (cm⁻¹)Vibrational ModeFunctional Group
3100-3000Aromatic C-H StretchPhenyl Rings
2975-2850Aliphatic C-H StretchMethyl Group
1600-1580Symmetric C=C StretchAromatic Ring
~1000Ring BreathingPhenyl Ring

Electronic Spectroscopy and Mass Spectrometry

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is expected to show absorptions characteristic of its aromatic nature.

Aromatic compounds typically exhibit two main absorption bands. The more intense band, often referred to as the E2-band, is usually found at shorter wavelengths (around 200-230 nm) and arises from π → π* transitions within the benzene (B151609) rings. A second, less intense band, known as the B-band, appears at longer wavelengths (around 250-290 nm) and is also due to a π → π* transition, but one that is symmetry-forbidden in benzene and becomes allowed upon substitution. The presence of the hydroxyl and methylanilino substituents can cause a bathochromic (red) shift of these absorption maxima due to their electron-donating effects, which extend the conjugation of the π-system.

Table 3: Typical UV-Vis Absorption Maxima for Aromatic Compounds Related to this compound

Wavelength Range (nm)Electronic TransitionChromophore
200-230π → π* (E2-band)Phenyl Rings
250-290π → π* (B-band)Phenyl Rings

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a molecule. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation into smaller, charged species.

The mass spectrum of this compound would show a molecular ion peak corresponding to its exact molecular mass. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the C-N bond and the C-O bond.

A significant fragment could arise from the loss of the methyl group from the tolyl ring, resulting in a [M-15]⁺ peak. Cleavage of the C-N bond connecting the two aromatic rings could lead to fragments corresponding to the hydroxyphenyl and methylphenylamino moieties. The fragmentation of the phenol ring often involves the loss of a hydrogen atom followed by the expulsion of carbon monoxide (CO), leading to characteristic peaks at [M-H]⁺ and [M-H-CO]⁺.

Table 4: Plausible Mass Spectrometric Fragments of this compound

m/z ValueProposed Fragment
M⁺˙Molecular Ion
M-1Loss of H radical
M-15Loss of CH₃ radical
M-29Loss of H and CO
[C₇H₈N]⁺Methylanilino cation
[C₆H₅O]⁺Phenoxy cation

Computational and Theoretical Studies of 4 2 Methylanilino Phenol

Density Functional Theory (DFT) Calculations and Validation

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure of many-body systems, such as atoms and molecules nih.gov. It has proven to be a reliable method for predicting a variety of molecular properties, including geometric parameters, energy levels, and reactivity descriptors, often showing good agreement with experimental data aksaray.edu.trresearchgate.netnih.govnih.gov. DFT calculations, typically employing functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), are used to model the compound in its ground state to understand its fundamental characteristics nih.govresearchgate.net.

A crucial first step in the computational analysis of a molecule is the optimization of its geometry to find the lowest energy conformation. For molecules similar to 4-(2-methylanilino)phenol, this process involves calculating bond lengths, bond angles, and dihedral angles redalyc.org. The optimized structure provides a stable, three-dimensional representation of the molecule.

While specific computational data for this compound is not available in the cited literature, the table below presents typical calculated values for key geometric parameters in structurally related aniline (B41778) and phenol (B47542) compounds, as determined by DFT methods.

ParameterBond/AngleTypical Calculated Value
Bond Lengths (Å) C-O (phenol)~1.370 Å
C-N (amine link)~1.418 Å
C-C (aromatic)~1.38 - 1.41 Å
N-H (amine link)~1.01 Å
O-H (hydroxyl)~0.96 Å
Bond Angles (°) C-N-C~125°
C-O-H~109°
Dihedral Angle (°) Phenol Ring - Aniline Ring~45° - 70°

Note: The values in this table are illustrative and based on DFT calculations for analogous structures. They are intended to provide a general understanding of the expected molecular geometry.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions researchgate.net. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor researchgate.net.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity researchgate.net. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and less stable researchgate.net. The energies of these orbitals and their gap are calculated using DFT to predict the molecule's electronic behavior. For similar phenolic compounds, the HOMO is often localized on the electron-rich phenol and aniline rings, while the LUMO distribution varies depending on the specific substituents.

Molecular OrbitalPropertyTypical Energy Value (eV)
HOMO EHOMO-5.0 to -6.5 eV
LUMO ELUMO-1.0 to -2.5 eV
Energy Gap ΔE = ELUMO - EHOMO3.5 to 4.5 eV

Note: These energy values are representative of similar aromatic amine and phenol compounds studied by DFT and serve as an estimation for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks researchgate.netymerdigital.commdpi.com. The MEP map displays different colors on the electron density surface to represent the electrostatic potential.

Typically, regions of negative potential (colored red to yellow) are rich in electrons and are susceptible to electrophilic attack. In this compound, these would be concentrated around the electronegative oxygen atom of the hydroxyl group and potentially the nitrogen atom of the amino linker. Regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack; these are usually found around the hydrogen atoms, particularly the acidic proton of the hydroxyl group researchgate.net. The MEP map thus provides a clear, visual guide to the molecule's reactivity patterns.

Quantum Chemical Descriptors and Reactivity Indices

From the HOMO and LUMO energy values obtained through DFT calculations, several quantum chemical descriptors can be derived. These indices provide a quantitative measure of the molecule's reactivity and are essential for a deeper understanding of its chemical behavior irjweb.comrasayanjournal.co.in.

Global chemical hardness (η) and its inverse, softness (σ), are concepts that describe the resistance of a molecule to a change in its electron distribution researchgate.netirjweb.com. A "hard" molecule has a large HOMO-LUMO gap and is less reactive, while a "soft" molecule has a small gap and is more reactive researchgate.net. These parameters are calculated using the energies of the frontier orbitals with the following formulas, based on Koopmans' theorem:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2 = (-EHOMO + ELUMO) / 2

Chemical Softness (σ) = 1 / η

These descriptors are crucial for predicting the behavior of this compound in chemical reactions.

DescriptorFormulaTypical Calculated Value (eV)
Ionization Potential (I) -EHOMO5.0 - 6.5
Electron Affinity (A) -ELUMO1.0 - 2.5
Chemical Hardness (η) (I - A) / 21.75 - 2.25
Chemical Softness (σ) 1 / η0.44 - 0.57

Note: These values are derived from the typical FMO energies listed previously and are illustrative for this compound.

The condensed Fukui functions pinpoint the reactivity of individual atomic sites:

fk+ : For nucleophilic attack (where an electron is added), this index identifies the most electrophilic sites.

fk- : For electrophilic attack (where an electron is removed), this index identifies the most nucleophilic sites.

By calculating these indices for each atom in this compound, one can predict the most likely sites for reaction. For instance, the oxygen and nitrogen atoms, along with certain carbon atoms in the aromatic rings, are expected to be the primary sites for electrophilic attack, as indicated by higher fk- values ymerdigital.com. Conversely, regions susceptible to nucleophilic attack would be identified by high fk+ values.

Analysis of Intermolecular Interactions and Crystal Packing

The supramolecular architecture and stability of crystalline solids are governed by a complex interplay of intermolecular interactions. In the case of this compound, computational and theoretical studies are instrumental in dissecting the forces that dictate its crystal packing. These analyses provide a quantitative and visual understanding of how individual molecules assemble into a three-dimensional lattice, highlighting the roles of various non-covalent interactions.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org By mapping properties onto this unique molecular surface, researchers can gain insights into the nature and prevalence of different close contacts.

The Hirshfeld surface is generated based on the electron distribution of a molecule. A key property mapped onto this surface is the normalized contact distance, dnorm, which is derived from the distances to the nearest nucleus internal (di) and external (de) to the surface. The dnorm surface uses a red-white-blue color scheme where red spots indicate intermolecular contacts shorter than the van der Waals radii sum, signifying strong interactions like hydrogen bonds. analis.com.myresearchgate.net White areas represent contacts approximately equal to the van der Waals radii, and blue regions denote longer contacts. For molecules in the anilino-phenol class, prominent red areas are typically observed around the hydroxyl and amino groups, corresponding to significant hydrogen bonding interactions. researchgate.net

Further visualization is achieved through the shape index and curvedness maps. The shape index can identify π-π stacking interactions, which appear as adjacent red and blue triangles. nih.govdoi.org The curvedness map highlights flat surface patches that are characteristic of planar stacking between aromatic rings. nih.govdoi.org

Table 1: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Anilino-Phenol Type Compound

Interaction TypeContribution (%)
H···H56.9%
H···C/C···H31.2%
H···O/O···H5.8%
H···N/N···H2.7%
C···O/O···C2.4%
C···C0.8%
O···N/C···N0.1%
Data derived from a structurally similar compound, (E)-4-methyl-2-{[(4-methylphenyl)imino]methyl}phenol, for illustrative purposes. nih.gov

Natural Bond Orbital (NBO) Analysis and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular wavefunctions from quantum chemical calculations into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals, resembling a classical Lewis structure. wisc.eduwikipedia.org This method is particularly effective for investigating intramolecular charge transfer (ICT) and hyperconjugative interactions that contribute to molecular stability. materialsciencejournal.org

The analysis focuses on the interactions between filled "donor" NBOs (e.g., bonding orbitals σ or lone pairs n) and vacant "acceptor" NBOs (typically antibonding orbitals σ* or π*). wikipedia.orgechemi.com The delocalization of electron density from a donor to an acceptor orbital results in a lowering of the system's energy, which signifies a stabilizing interaction. echemi.com The magnitude of this stabilization is quantified by the second-order perturbation energy, E(2). materialsciencejournal.orgechemi.com A higher E(2) value indicates a stronger interaction and more significant charge transfer between the participating orbitals. materialsciencejournal.org

In molecules like this compound, significant stabilization energies arise from interactions involving the lone pairs on the oxygen and nitrogen atoms. For instance, delocalization from an oxygen lone pair (n(O)) to an adjacent antibonding C–C orbital (π(C–C)) or from a nitrogen lone pair to a σ orbital can be significant. materialsciencejournal.org These interactions reveal the flow of electron density through the molecular framework and highlight the electronic communication between the phenol and aniline moieties.

Table 2: Illustrative Donor-Acceptor Interactions and Stabilization Energies (E(2)) from NBO Analysis for Related Phenolic Systems

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
n2(O11)π(C12-O13)45.25
n2(O12)σ(C11-N13)25.38
n3(Cl32)π*(C18-C22)12.23
Data based on salicylanilide derivatives to illustrate typical NBO interactions and stabilization energies. materialsciencejournal.org

Characterization of Hydrogen Bonding Networks and π-Interactions

The crystal packing of this compound is critically influenced by hydrogen bonding and π-interactions. These non-covalent forces direct the self-assembly of molecules into specific, ordered supramolecular structures.

Hydrogen bonds are the most significant directional interactions in this system, primarily involving the phenolic hydroxyl (-OH) group as a donor and the amino (-NH-) group, which can act as both a donor and an acceptor. nih.govaip.org Intramolecular O–H···N hydrogen bonds are common in related structures, leading to the formation of stable six-membered rings that planarize portions of the molecule. nih.govnih.gov Intermolecularly, O–H···N and N–H···O hydrogen bonds are crucial for linking molecules together. nih.govnih.gov These interactions can form various motifs, such as chains or cyclic tetramer synthons, which serve as the building blocks of the crystal lattice. nih.gov The geometry of these bonds—specifically the donor-acceptor distance and the angle—determines their strength and directionality.

Table 3: Representative Hydrogen Bond Geometries in a Related Anilino-Phenol Crystal Structure

D—H···AD-H (Å)H···A (Å)D···A (Å)D—H···A (°)
O1—H1A···N10.851.932.777171
N1—H1B···O10.862.203.038165
D = Donor atom, A = Acceptor atom. Data derived from the crystal structure of 2-[(4-Chloroanilino)methyl]phenol for illustrative purposes.

Reaction Mechanisms and Chemical Transformations

Oxidation Pathways and Associated Mechanisms

The oxidation of 4-(2-Methylanilino)phenol is a focal point of its chemistry, primarily due to the electron-rich phenol (B47542) moiety. The presence of the 2-methylanilino group at the para position significantly influences the reaction pathways. This substituent, being electron-donating, facilitates the initial oxidation step at the phenolic hydroxyl group.

The general mechanism for the oxidation of phenols involves the initial formation of a phenoxyl radical. acs.org This can proceed through various pathways, including the transfer of a hydrogen atom (H-atom) or an electron transfer process. acs.org For substituted phenols, the nature of the substituent dictates the favorability of one pathway over another. researchgate.net In the case of this compound, the electron-donating character of the substituent is expected to stabilize the resulting radical species, influencing the subsequent reaction steps.

Oxidation can be initiated by various chemical or electrochemical means. For instance, electrochemical studies on para-substituted phenols show that they undergo a one-electron transfer mechanism, leading to the formation of oxidized species. acs.org Enzymatic oxidation, such as that catalyzed by peroxidases, also proceeds via the formation of a phenoxy free radical as the initial one-electron oxidation product. nih.gov

The oxidation of the phenolic hydroxyl group in this compound is best described by the Proton-Coupled Electron Transfer (PCET) mechanism. PCET reactions involve the concerted or stepwise transfer of both a proton and an electron. ua.es The oxidation of phenols can occur through three main PCET pathways:

Stepwise Electron Transfer followed by Proton Transfer (ET-PT): The phenol is first oxidized to a radical cation, which then deprotonates to form the phenoxyl radical.

Stepwise Proton Transfer followed by Electron Transfer (PT-ET): The phenol first deprotonates to form a phenoxide anion, which is subsequently oxidized to the phenoxyl radical.

Concerted Proton-Electron Transfer (CPET): The proton and electron are transferred in a single kinetic step. wikipedia.org This is also referred to as Hydrogen Atom Transfer (HAT).

The specific pathway is influenced by factors such as the solvent, the oxidizing agent, and the electronic properties of the substituents on the phenol ring. researchgate.net For phenols with electron-donating substituents, like the 2-methylanilino group, the concerted (CPET/HAT) mechanism is often favored. researchgate.net This is because the electron-donating group stabilizes the transition state of the concerted process. In aqueous solutions, water molecules can act as the proton acceptor in a CPET mechanism. researchgate.net

The initial oxidation product, the 4-(2-methylanilino)phenoxyl radical, is a reactive intermediate. It can be stabilized by delocalization of the radical electron across the aromatic system. acs.org This radical can then undergo further reactions, such as coupling with another radical to form dimeric or polymeric structures, or further oxidation to quinone-type species. rsc.org

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of this compound towards nucleophiles and electrophiles is dictated by the electronic properties of its constituent parts: two aromatic rings, a secondary amine bridge, and a hydroxyl group.

Electrophilic Reactivity:

The molecule possesses two aromatic rings that are susceptible to electrophilic aromatic substitution. Both the secondary amine (-NH-) bridge and the hydroxyl (-OH) group are strong activating, ortho-, para-directing groups. rsc.org The methyl group (-CH3) on the anilino ring is a weaker activating, ortho-, para-directing group.

Phenolic Ring: The hydroxyl group strongly activates this ring, directing incoming electrophiles to the positions ortho to the -OH group (positions 3 and 5). The para position is already substituted.

Anilino Ring: The secondary amine bridge activates this ring. The methyl group at position 2 further influences the substitution pattern. Electrophilic attack is likely favored at the para position relative to the amine (position 5') and the remaining ortho position (position 6').

Due to the high electron density of the rings, reactions like halogenation and nitration are expected to proceed readily. However, the high reactivity can sometimes lead to overreaction or oxidative side reactions, particularly under harsh conditions. rsc.org Furthermore, in strongly acidic media, such as those used for Friedel-Crafts reactions, the basic nitrogen atom of the amine bridge can be protonated, forming an ammonium (B1175870) salt. This converts the activating amino group into a deactivating, meta-directing group, thus inhibiting electrophilic substitution. rsc.org

Nucleophilic Reactivity:

The primary sites for nucleophilic character in this compound are the lone pairs of electrons on the oxygen and nitrogen atoms.

Oxygen Atom: The phenolic oxygen can act as a nucleophile, particularly after deprotonation to form the more potent phenoxide anion. It can react with electrophiles like alkyl halides in Williamson ether synthesis.

Nitrogen Atom: The secondary amine nitrogen is also nucleophilic and basic. It can be alkylated, acylated, or can participate in reactions with carbonyl compounds. For instance, diphenylamine (B1679370) can undergo chloroacetylation, followed by nucleophilic substitution of the chlorine atom. ua.esacs.org

Nucleophilic aromatic substitution on the rings of this compound is generally difficult, as the rings are electron-rich. Such reactions typically require the presence of strong electron-withdrawing groups on the ring, which are absent in this molecule.

Photochemical Reaction Mechanisms

The photochemistry of this compound is related to that of diphenylamines and aminophenols, involving photooxidation and photocyclization reactions.

Upon absorption of UV light, diphenylamine derivatives can undergo photocyclization to form carbazoles. acs.orgacs.org This reaction proceeds via an excited triplet state, leading to the formation of an intermediate, 11,12-dihydrocarbazole, which then aromatizes to the carbazole (B46965) product. acs.org For this compound, a similar intramolecular cyclization could potentially occur, leading to a substituted carbazole derivative.

Another significant photochemical pathway is photooxidation. The presence of both phenol and amine functionalities makes the molecule susceptible to oxidation upon irradiation, a process that can be enhanced by sensitizers or the presence of oxidizing species.

Photo-Fenton Reaction: The photooxidation of p-aminophenol can be achieved using a photo-Fenton system (Fe²⁺/H₂O₂/UV light). This process involves the generation of highly reactive hydroxyl radicals (•OH), which attack the aromatic ring. The reaction rate is influenced by parameters such as pH, solvent polarity, and the concentration of the Fenton reagents. For p-aminophenol, this process leads to the oxidation of the amino group to a nitro group, forming p-nitrophenol.

Radical Formation: Flash photolysis studies on diphenylamine have shown that UV irradiation can lead to the formation of the diphenylaminyl radical. researchgate.netcatalysis.ru This radical is a key intermediate in subsequent reactions. Similarly, the photolysis of this compound would be expected to generate the corresponding aminyl radical. In the presence of phenols, these aminyl radicals can abstract a hydrogen atom, demonstrating their reactivity. catalysis.ru

Advanced Analytical Methodologies for N Arylaminophenols

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a complex mixture. For N-arylaminophenols like 4-(2-Methylanilino)phenol, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and widely applied techniques.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds. Given the phenolic and secondary amine functionalities of this compound, reversed-phase HPLC (RP-HPLC) is the most suitable approach. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol.

The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. nih.gov The this compound molecule, with its moderate polarity, will interact with the nonpolar stationary phase. By carefully controlling the composition of the mobile phase, its elution can be precisely managed. A typical mobile phase for aniline-related compounds might consist of acetonitrile, water, and an acid such as phosphoric or formic acid to ensure the ionization state of the analyte is consistent, leading to sharp, symmetrical peaks. sielc.comsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a mixture. Detection is commonly achieved using a UV-Vis or a photodiode array (PDA) detector set to a wavelength where the analyte exhibits strong absorbance. researchgate.net

Table 1: Illustrative RP-HPLC Parameters for N-Arylaminophenol Analysis
ParameterCondition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseA: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Elution ModeGradient
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV-Vis or PDA Detector at ~270-280 nm
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional sensitivity and specificity, making it a definitive tool for structural elucidation and quantification. However, direct analysis of polar and non-volatile compounds like this compound by GC is challenging due to their low volatility and potential for thermal degradation. Therefore, a chemical derivatization step is essential prior to analysis. nih.govjfda-online.com

Derivatization converts polar functional groups, such as the phenolic hydroxyl (-OH) and the secondary amine (-NH-), into less polar, more volatile, and more thermally stable analogues. nih.gov Silylation is the most common derivatization technique for these purposes. mdpi.comphenomenex.blog In this process, an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. mdpi.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used to convert hydroxyl and amine groups into TMS ethers and TMS amines, respectively. mdpi.comyoutube.com This transformation reduces the polarity and boiling point of the analyte, allowing it to be vaporized and passed through the GC column without decomposition. phenomenex.blog

Once derivatized, the sample is injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern (mass spectrum) that serves as a chemical fingerprint for identification.

Table 2: Typical GC-MS Parameters for Derivatized Phenolic Compound Analysis
ParameterCondition
Derivatization ReagentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
GC ColumnDB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium at a constant flow of 1.2 mL/min
Injector Temperature280 °C
Oven ProgramInitial 100 °C, ramp to 300 °C at 10 °C/min, hold for 5 min
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole
Scan Range50-550 m/z

Spectrophotometric Detection Methods

Spectrophotometric methods are valued for their simplicity, speed, and cost-effectiveness, making them suitable for routine quantitative analysis. These techniques are based on the principle that molecules absorb light at specific wavelengths.

UV-Vis Spectrophotometric Quantification Strategies

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of compounds containing chromophores—functional groups that absorb light in the UV or visible range. ewadirect.com The structure of this compound contains two aromatic rings, which are strong chromophores. The absorption of UV radiation by these rings results from π → π* electronic transitions. researchgate.net

By measuring the absorbance of a solution at a specific wavelength (λmax), where the absorbance is at its maximum, the concentration of the analyte can be determined using the Beer-Lambert law. iajps.com The λmax for this compound is expected to be influenced by both the phenol (B47542) and the anilino moieties. For comparison, 4-aminophenol, a related structure, exhibits absorption maxima around 229 nm and 294 nm in water. nih.gov The extended conjugation provided by the second aromatic ring in this compound would likely cause a bathochromic (red) shift to longer wavelengths. The pH of the solution can also significantly affect the UV spectrum by altering the ionization state of the phenolic hydroxyl group. sielc.com

Table 3: UV Absorption Maxima (λmax) of Structurally Related Compounds
CompoundSolventλmax (nm)
Phenol-~270 nm researchgate.net
2-AminophenolMethanol233, 285 nm researchgate.net
4-AminophenolWater229, 294 nm nih.gov
L-TyrosineAqueous193, 224, 275 nm iosrjournals.org

Derivatization-Based Spectrophotometric Methods (e.g., 4-Aminoantipyrine (B1666024) for Phenolic Compounds)

For enhanced selectivity and sensitivity, particularly in complex matrices, derivatization reactions that produce a colored product can be employed. The classic method for the determination of total phenols involves derivatization with 4-aminoantipyrine (4-AAP), also known as Emerson's reagent. juniperpublishers.com The reaction mechanism is an oxidative coupling between the phenol and 4-AAP, which occurs in an alkaline medium (pH ~10) and is facilitated by an oxidizing agent like potassium ferricyanide. juniperpublishers.comjuniperpublishers.com This reaction produces a colored antipyrine (B355649) dye, which can be quantified spectrophotometrically. juniperpublishers.com

The applicability of the 4-AAP method is highly dependent on the structure of the phenolic compound. The reaction proceeds via coupling at the para-position relative to the hydroxyl group. juniperpublishers.com Therefore, a positive color reaction requires this position to be either unsubstituted or occupied by a group that can be easily eliminated during the reaction, such as a halogen, carboxyl, or sulfonic acid group. juniperpublishers.com

Crucially, the reaction is blocked if the para-position is substituted with a non-leaving group such as alkyl, aryl, nitro, or aldehyde. juniperpublishers.comcdnsciencepub.com In the case of this compound, the para-position is occupied by the large 2-methylanilino group, which is not a leaving group under these conditions. Consequently, this compound is not expected to yield the typical colored product with the standard 4-AAP method. While studies have shown that p-aminophenols can undergo oxidative coupling with 4-AAP to form colored products, the bulky N-aryl substituent in this compound sterically hinders and electronically deactivates the para-position, preventing the necessary coupling reaction. uomosul.edu.iqresearchgate.net

Table 4: General Reaction Conditions for the 4-AAP Method for Phenols
ParameterCondition
Reagent4-Aminoantipyrine (4-AAP)
Oxidizing AgentPotassium Ferricyanide (K₃[Fe(CN)₆])
pH~10 (Alkaline, typically using an ammonia-ammonium chloride buffer)
ProductColored Antipyrine Dye
Detection Wavelength~510 nm (for unsubstituted phenol)
ApplicabilityPhenols with an unsubstituted or suitably substituted para-position

Lack of Publicly Available Research Data for Specific Applications of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable absence of publicly available research specifically detailing the applications of the chemical compound This compound in the fields of metal complexation, coordination chemistry, and corrosion inhibition.

Extensive queries for the compound, identified by its CAS Number 23197-53-7, did not yield any specific studies, data tables, or detailed research findings related to its performance or mechanisms in the requested non-biological applications.

While the broader classes of compounds, such as phenolic derivatives, anilines, and Schiff bases, are widely studied for these purposes, no literature could be found that focuses explicitly on this compound. Research in coordination chemistry often involves related Schiff base ligands, which are structurally distinct. Similarly, corrosion inhibition studies frequently investigate various phenolic compounds, but specific performance data for this compound is not present in the available literature.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for the following outlined sections as requested:

Applications in Chemical Research and Materials Science Non Biological

Corrosion Inhibition Mechanisms and Performance Studies

The creation of an article on these specific topics for this particular compound would not be feasible without resorting to speculation or improperly applying data from related but different chemical structures, which would violate the principles of scientific accuracy.

Future Research Directions and Outlook

Advancements in Asymmetric Synthesis of Chiral N-Arylaminophenols

The development of synthetic methodologies to access enantiomerically pure chiral compounds is a cornerstone of modern organic chemistry, with significant implications for pharmaceuticals, materials science, and catalysis. While 4-(2-Methylanilino)phenol itself is achiral, the introduction of chirality, particularly through the synthesis of its derivatives, opens up a vast chemical space with potentially unique properties. Future research in this domain will likely focus on the development of catalytic asymmetric methods to produce chiral N-arylaminophenols.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and its application to N-arylaminophenols is a promising research avenue. Chiral phosphoric acids and chiral aminophenol-based catalysts have shown success in various asymmetric transformations. beilstein-journals.orguniv-rennes.fr Future work could involve the design of novel chiral Brønsted acids or hydrogen-bond donors that can effectively control the stereochemistry of reactions involving N-arylaminophenol precursors. For instance, the atroposelective N-alkylation of sulfonamides to generate axially chiral biaryl amino phenols showcases a practical organocatalytic approach that could be adapted for related structures. nih.govnih.gov

Transition metal catalysis will also continue to play a pivotal role. Copper- and palladium-catalyzed cross-coupling reactions are well-established for the formation of C-N bonds, and the development of chiral ligands for these metals could enable enantioselective N-arylation processes. researchgate.net The synthesis of chiral flavanols via copper-catalyzed kinetic resolution of chromenes provides a precedent for achieving high enantioselectivity in related heterocyclic systems. nih.gov Future research could explore the use of novel chiral ligands, such as those derived from BINOL or sparteine (B1682161) surrogates, to control the stereochemistry of C-N bond formation in the synthesis of chiral this compound derivatives. nih.gov

A key challenge in this area is the development of practical and scalable catalytic systems that can deliver high enantiopurity for a diverse range of substrates. The exploration of synergistic catalytic systems, combining both metal and organocatalysts, may offer new solutions to overcome existing limitations.

Catalytic ApproachPotential Catalyst ClassesAnticipated Chiral Products
OrganocatalysisChiral Phosphoric Acids, Chiral Aminophenols, Chiral Amine CatalystsAxially chiral N-arylaminophenols, N-arylaminophenols with stereocenters
Transition Metal CatalysisCopper complexes with chiral ligands, Palladium complexes with chiral ligandsEnantiomerically enriched N-arylaminophenol derivatives
Synergistic CatalysisCombination of metal and organocatalystsNovel chiral N-arylaminophenol scaffolds

Development of Novel Functionalization Strategies

To fully harness the potential of this compound, the development of novel and selective functionalization strategies is paramount. These strategies will enable the synthesis of a diverse library of derivatives with tailored electronic, steric, and physicochemical properties. A significant focus in this area will be on late-stage functionalization, which allows for the modification of the core structure in the final steps of a synthetic sequence, thereby rapidly generating structural diversity.

Carbon-hydrogen (C-H) bond functionalization has revolutionized synthetic chemistry by providing a more atom- and step-economical approach to modifying organic molecules. For this compound, both the phenolic and anilino rings present multiple C-H bonds that could be selectively targeted. Copper-catalyzed C2-site selective amination of p-aminophenol derivatives with arylamines has been demonstrated, offering a direct route to introduce additional amino groups onto the phenolic ring. rsc.orgrsc.org Future research could expand the scope of this methodology to include other nucleophiles and explore the regioselectivity of C-H functionalization on both aromatic rings of this compound. The development of directing groups that can be temporarily installed on the phenol (B47542) or amine moiety could provide precise control over the site of functionalization.

Furthermore, novel cascade reactions that enable the construction of complex molecular architectures from simple precursors will be a key area of investigation. For example, a ring-opening difunctionalization strategy for cyclic amines has been used to synthesize highly functionalized diarylamines. su.sechemrxiv.org Adapting such strategies to precursors of this compound could lead to the efficient synthesis of derivatives with extended chains and diverse functional groups.

The development of metal-free synthesis methods for diarylamines, such as the twofold C-H functionalization of arenes using umpolung-activated nitroalkanes, also presents an interesting future direction. researchgate.net Such methods reduce reliance on precious metals and are often more environmentally benign.

Functionalization StrategyPotential Reagents/CatalystsTarget Modifications
C-H Bond FunctionalizationCopper catalysts, Palladium catalysts, Directing groupsSelective introduction of alkyl, aryl, and heteroatom substituents on the aromatic rings
Cascade ReactionsOrganocatalysts, Transition metal catalystsRapid construction of complex derivatives with multiple functional groups
Metal-Free SynthesisUmpolung reagents, Photoredox catalysisEnvironmentally friendly routes to novel this compound derivatives

Integration of Advanced Spectroscopic and In-situ Measurement Techniques

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and subsequent transformations of this compound is crucial for process optimization and the development of more efficient synthetic routes. The integration of advanced spectroscopic and in-situ measurement techniques will be instrumental in achieving this.

In-situ spectroscopic techniques, such as ReactIR (Fourier Transform Infrared Spectroscopy), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, allow for the real-time monitoring of reaction progress. These techniques can provide valuable information on the formation of intermediates, the consumption of reactants, and the formation of products, all without the need for sampling and offline analysis. For instance, in-situ ReactIR has been used to monitor the enantioselective palladium-catalyzed α-arylation of N-Boc pyrrolidine, providing insights into the reaction mechanism. nih.gov Similar approaches could be applied to study the N-arylation reactions involved in the synthesis of this compound, helping to elucidate the role of the catalyst and the effect of reaction parameters.

Reaction calorimetry is another powerful tool for in-situ reaction monitoring, providing real-time data on the heat flow of a reaction. This information is not only critical for ensuring the safety of a chemical process but can also be used to determine reaction kinetics. acs.org The combination of in-situ spectroscopy and calorimetry can provide a comprehensive picture of a chemical transformation.

Advanced spectroscopic techniques will also be crucial for the detailed characterization of novel this compound derivatives and materials. Techniques such as two-dimensional NMR spectroscopy, X-ray crystallography, and mass spectrometry will be essential for unambiguous structure elucidation. For polymeric materials derived from this compound, techniques like gel permeation chromatography (GPC) will be necessary to determine molecular weight and polydispersity. researchgate.net

TechniqueApplicationExpected Insights
In-situ FT-IR (ReactIR)Real-time monitoring of synthesis and functionalization reactionsIdentification of reaction intermediates, determination of reaction kinetics, optimization of reaction conditions
In-situ Raman SpectroscopyComplementary to FT-IR for monitoring reactions in aqueous media or with strong IR absorbersMechanistic understanding of polymerization and other transformations
In-situ NMR SpectroscopyDetailed structural information on species in the reaction mixtureElucidation of complex reaction pathways and catalyst speciation
Reaction CalorimetryMeasurement of heat flow during a reactionSafety assessment, kinetic analysis, process optimization

Exploration of New Chemical Applications in Materials Science

The unique combination of a phenolic hydroxyl group and a secondary arylamine in this compound makes it an attractive building block for a variety of functional materials. Future research in this area will likely focus on leveraging these functional groups to create polymers and nanomaterials with tailored properties.

The presence of two reactive sites (the phenolic -OH and the amine N-H) makes this compound a potential monomer for the synthesis of novel polymers. Poly(arylene imino)s are a class of polymers known for their good thermal stability and solubility in organic solvents. researchgate.net The incorporation of this compound into such polymer backbones could lead to materials with interesting electronic and optical properties. Furthermore, the phenolic hydroxyl group can be exploited for post-polymerization modification, allowing for the tuning of the polymer's properties. The development of controlled polymerization techniques for this monomer will be crucial for obtaining well-defined polymer architectures.

The antioxidant properties of phenols are well-documented. mdpi.com The diarylamine moiety in this compound is also known to exhibit antioxidant activity. This dual functionality suggests that this compound and its derivatives could be highly effective antioxidants for the stabilization of polymers and other organic materials against degradation. nih.govcnr.it Future research could involve the systematic evaluation of the antioxidant efficacy of these compounds and their incorporation into various material matrices. The development of nanoantioxidants, where the antioxidant molecule is immobilized on a nanoparticle carrier, is an emerging area that could enhance the stability and performance of these compounds. mdpi.com

The structural similarity of this compound to compounds used in organic electronics opens up possibilities for its application in this field. Diarylamines are often used as hole-transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells. acs.org By appropriate functionalization to tune its electronic properties, this compound could be developed into a component of novel electronic devices.

Application AreaRationalePotential Research Directions
Polymer ChemistryBifunctional monomer for polycondensation or other polymerization methodsSynthesis and characterization of novel poly(N-arylaminophenol)s, exploration of their thermal, mechanical, and electronic properties
Material StabilizationInherent antioxidant properties of the phenol and diarylamine moietiesEvaluation of antioxidant activity in various polymer matrices, development of nanoantioxidant formulations
Organic ElectronicsStructural similarity to known hole-transporting materialsSynthesis of functionalized derivatives with tailored HOMO/LUMO levels, fabrication and characterization of electronic devices

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 4-(2-Methylanilino)phenol in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Avoid exposure to acids, as reactions may release toxic gases (e.g., sulfur dioxide). In case of skin contact, wash immediately with water and remove contaminated clothing. Store the compound in airtight containers under inert conditions to prevent oxidation .

Q. How can researchers synthesize this compound, and what catalysts optimize its yield?

  • Methodological Answer : A feasible route involves Friedel-Crafts alkylation or Ullmann coupling between 2-methylaniline and a phenol derivative. Catalytic systems like iron-chromium mixed oxides in fluidized bed reactors enhance selectivity for para-substituted products, minimizing byproducts such as 2,6-dimethyl derivatives. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to identify aromatic proton environments (e.g., downfield shifts for hydroxyl and amine-adjacent protons). IR spectroscopy confirms O-H (3200–3600 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve isomeric byproducts formed during the synthesis of this compound?

  • Methodological Answer : Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradient to separate ortho- and para-substituted isomers. Adjust pH to 3–4 using formic acid to enhance retention time differences. Validate purity via tandem mass spectrometry (MS/MS) fragmentation patterns .

Q. What enzymatic pathways degrade this compound in environmental systems, and how can their activity be quantified?

  • Methodological Answer : Bacterial strains like A. piechaudii utilize CYP450 monooxygenases to hydroxylate the aromatic ring, followed by dechlorination/decarboxylation. To quantify activity, perform UV-Vis assays tracking NADPH oxidation at 340 nm or use LC-MS to monitor metabolite formation (e.g., m/z 268 intermediates) .

Q. What strategies mitigate data discrepancies when analyzing reactive intermediates in this compound oxidation studies?

  • Methodological Answer : Stabilize transient quinone intermediates by conducting reactions under nitrogen and adding radical scavengers (e.g., BHT). Use stopped-flow spectroscopy for real-time kinetic analysis. Cross-validate results with DFT calculations to predict intermediate stability and reaction pathways .

Q. How does this compound interact with biological macromolecules, and what assays evaluate its bioactivity?

  • Methodological Answer : Test antioxidant potential via DPPH radical scavenging assays (IC₅₀ values) or FRAP assays. For antimicrobial activity, use microdilution methods (MIC/MBC) against model organisms like E. coli or S. aureus. Molecular docking studies can predict binding interactions with proteins (e.g., cytochrome P450) .

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Feasible Synthetic Routes

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4-(2-Methylanilino)phenol
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4-(2-Methylanilino)phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.